Procyanidin B3

Übersicht

Beschreibung

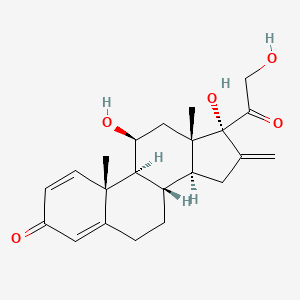

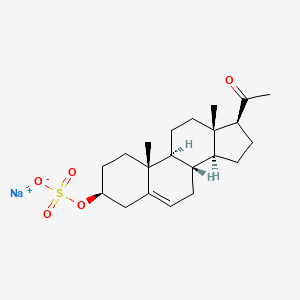

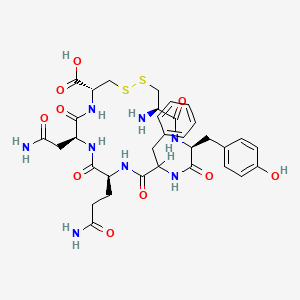

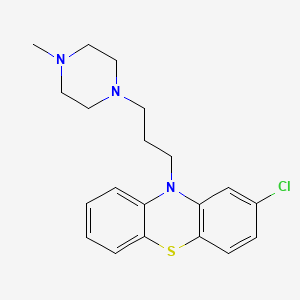

Procyanidin B3 is a B type proanthocyanidin and a catechin dimer . It is a polyphenol flavonoid dimer of (+)-catechin . It can be found in red wine, barley, beer, peach, or in Jatropha macrantha .

Synthesis Analysis

Molar equivalents of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin condense with exceptional rapidity at pH 5 under ambient conditions to give the all-trans-[4,8]- and [4,6]-bi-[ (+)-catechins] (procyanidins B3, B6) the all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[ (+)-catechins] (procyanidin C2 and isomer) .Molecular Structure Analysis

B-type procyanidins are characterized by a single interflavan bond between carbon-4 of the B-ring and either carbon-8 or carbon-6 of the C-ring . The most common B-type compounds are B1, B2, B3, and B4 .Chemical Reactions Analysis

Procyanidins are derived from proanthocyanidins, also known as condensed tannins . They are polyphenols abundant in dietary fruits, vegetables, nuts, legumes, and grains .Physical And Chemical Properties Analysis

The chemical formula of Procyanidin B3 is C30H26O12 and its molar mass is 578.52 g/mol .Wissenschaftliche Forschungsanwendungen

Chemopreventive Effects

Procyanidins are polyphenols abundant in dietary fruits, vegetables, nuts, legumes, and grains with a variety of chemopreventive biological effects . They are used for chemoprevention of a variety of degenerative diseases .

Antioxidant Properties

As natural antioxidants, procyanidins are used to stabilize food colors and to prevent rancidity due to oxidation of unsaturated fats .

Structure Elucidation

Rapid structure determination of these compounds is needed, notably for the more complex polymeric procyanidins . Recent developments in the structure elucidation of procyanidins focus on mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS .

Therapeutic Properties

Recent studies have shown that proanthocyanidins have various therapeutic properties, such as radical scavenging, and exhibit a number of health benefits, including antiulcer, antiallergy, antidental caries, and antitumor activity .

Metabolic and Circulatory Benefits

Previous studies have shown both the long-term and single-dose advantages of B-type procyanidins on human metabolism, circulation, and the nervous system .

Hair Growth Stimulation

Procyanidin B-3, isolated from barley and identified as a hair-growth stimulant, has the potential to counteract inhibitory regulation by TGF-beta1 .

Safety And Hazards

Zukünftige Richtungen

Procyanidin B3 is promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms. Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .

Eigenschaften

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-AVFWISQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178193 | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B3 | |

CAS RN |

23567-23-9 | |

| Record name | Procyanidin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B3 from barley | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYANIDIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC1A0KEAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does Procyanidin B3 interact with proteins?

A1: Procyanidin B3 interacts with proteins through a combination of forces, mainly electrostatic and hydrophobic interactions. [] These interactions can lead to the formation of soluble and insoluble complexes, depending on the protein, tannin concentration, and environmental factors. [, , ]

Q2: What is the impact of Procyanidin B3 on osteoarthritis?

A2: Research suggests that Procyanidin B3 can alleviate osteoarthritis pathogenesis. In a mouse model, oral administration of Procyanidin B3 protected articular cartilage from degeneration and prevented heterotopic cartilage formation. [] This protective effect is linked to the suppression of nitric oxide synthase (iNOS) and vascular endothelial growth factor (VEGF) signaling. [, ]

Q3: How does Procyanidin B3 affect the TLR4/MD-2 complex?

A3: Studies have demonstrated that Procyanidin B3 can alleviate intervertebral disc degeneration by interacting with the TLR4/MD-2 complex. [] Procyanidin B3 exhibits a high affinity for the hydrophobic pocket of MD-2, potentially blocking the formation of the LPS/TLR4/MD-2 complex and subsequently suppressing the inflammatory response. []

Q4: What is the molecular formula and weight of Procyanidin B3?

A4: Procyanidin B3 has the molecular formula C30H26O12 and a molecular weight of 578.51 g/mol.

Q5: What spectroscopic data is available for Procyanidin B3?

A5: Numerous studies have used spectroscopic methods to characterize Procyanidin B3. Techniques include:

- NMR (Nuclear Magnetic Resonance) spectroscopy: Provides detailed structural information and is routinely used to confirm the structure of synthesized Procyanidin B3. [, , , ]

- Mass spectrometry (MS): Used to determine molecular weight, identify fragments, and analyze complex mixtures containing Procyanidin B3. [, , , , , , ]

- UV-Vis absorption spectroscopy: Measures the absorption and transmission of UV-Vis light, providing information about the electronic transitions within the molecule and its interactions with other molecules. [, , ]

- Fluorescence spectroscopy: Investigates the interaction of Procyanidin B3 with proteins like papain, bromelain, and bovine serum albumin by analyzing changes in fluorescence intensity and wavelength. [, , , ]

Q6: How stable is Procyanidin B3 in different food matrices?

A6: Procyanidin B3 stability is affected by several factors, including pH, temperature, and the presence of other food components. Studies have shown varying stability in different food matrices:

- Beer: Procyanidin B3 can undergo oxidative polymerization during beer storage, increasing its affinity for haze-forming proteins and potentially contributing to chill haze formation. []

- Cooked barley: Procyanidin B3 can contribute to the browning of cooked barley, with its impact depending on concentration and the presence of other phenolic compounds. []

Q7: Does Procyanidin B3 exhibit any catalytic properties?

A7: While Procyanidin B3 itself is not generally considered a catalyst, it has shown inhibitory effects on certain enzymes:

- Histone acetyltransferases (HATs): Procyanidin B3 acts as a specific HAT inhibitor, particularly targeting p300. This inhibition affects androgen receptor acetylation and exhibits anti-cancer effects in prostate cancer cells. []

- Digestive enzymes (e.g., trypsin): Procyanidin B3 can bind to and inhibit digestive enzymes like trypsin, potentially influencing nutrient bioavailability. []

Q8: Are there any applications for Procyanidin B3 in the food industry?

A8: Procyanidin B3 has potential applications in the food industry, primarily due to its antioxidant properties. It's being explored as:

- Dietary supplement: Research suggests potential benefits as a dietary supplement due to its antioxidant and enzyme-inhibitory activities. []

Q9: Have computational methods been used to study Procyanidin B3?

A9: Yes, computational chemistry has been employed to understand the structural features and interactions of Procyanidin B3.

- Molecular docking: Used to predict the binding site and affinity of Procyanidin B3 with proteins like bovine serum albumin. []

- Density functional theory (DFT) calculations: Utilized to study the formation mechanism and selectivity of the C4α-C8' bond during the synthesis of Procyanidin B3 and related flavonoids. []

Q10: How do structural modifications of Procyanidin B3 affect its activity?

A10: Studies examining the neuroprotective effects of Procyanidin B3 and other procyanidins in a Parkinson's disease model found a positive correlation between the degree of polymerization and their protective activity. [] Dimers (including Procyanidin B3) and the trimer Procyanidin C1 showed protective effects on PC12 cells and in a zebrafish model, suggesting that larger procyanidins might have increased bioactivity. []

Q11: What are the challenges in formulating Procyanidin B3 for improved stability and bioavailability?

A11: Procyanidin B3 can be prone to degradation under certain conditions, limiting its applications. Research focuses on improving its stability and bioavailability through:

Q12: What analytical techniques are commonly employed to study Procyanidin B3?

A12: A range of analytical methods is used for the characterization and quantification of Procyanidin B3, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with various detectors, such as diode array detectors (DAD) [] or mass spectrometry (MS) [, ] for separation and quantification of Procyanidin B3 in complex matrices like plant extracts and food samples.

- Ultra-high-performance liquid chromatography (UPLC): Offers enhanced resolution and sensitivity compared to HPLC and is often coupled with high-resolution mass spectrometry (HRMS) for a comprehensive analysis of Procyanidin B3 and its metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.